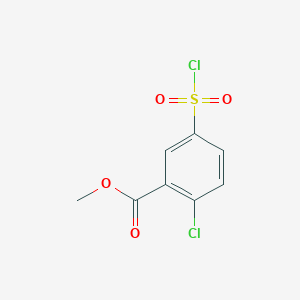
1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxylic acid group (-COOH), and a benzyl group that is substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” would likely be complex due to the presence of multiple functional groups. The pyrazole ring, the benzyl group, and the carboxylic acid group would all contribute to the overall structure of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” would depend on its molecular structure. Factors such as polarity, solubility, and reactivity would be influenced by the functional groups present in the molecule .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activities
1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is part of a broader class of compounds known for their versatile synthetic applicability and significant biological activities. Pyrazole carboxylic acid derivatives, to which this compound belongs, serve as scaffold structures in heterocyclic compounds due to their wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biologic applications have been extensively reviewed, highlighting their potential as guides for scientists in medicinal chemistry (Cetin, 2020).
Contribution to Anticancer Agent Development
The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, has been a major driving force in the development of biologically fascinating molecules. This reaction has been utilized to generate a library of chemical compounds exhibiting remarkable anticancer activity. These compounds target various cancer targets like DNA, microtubules, Topo-I/II, and kinases among others. The review emphasizes the efficiency of the Knoevenagel condensation explored over the past years to generate molecules of pharmacological interest, predominantly toward cancer, showcasing the potential of pyrazole derivatives in anticancer research (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENOUGQBOBEAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)


amine](/img/structure/B1418534.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)



amine](/img/structure/B1418545.png)

